Hydroxy-PEG3-NHS

Solubility Bioconjugation Stock Solution Preparation

Hydroxy-PEG3-NHS (CAS 1807518-71-3) is a linear heterobifunctional polyethylene glycol (PEG) derivative with a molecular weight of 319.31 g/mol and the formula C13H21NO8. It features a hydroxyl (-OH) group at one terminus and an N-hydroxysuccinimide (NHS) ester at the other, connected by a triethylene glycol (PEG3) spacer.

Molecular Formula C13H21NO8
Molecular Weight 319.31 g/mol
CAS No. 1807518-71-3
Cat. No. B608008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy-PEG3-NHS
CAS1807518-71-3
SynonymsHydroxy-PEG3-NHS
Molecular FormulaC13H21NO8
Molecular Weight319.31 g/mol
Structural Identifiers
InChIInChI=1S/C13H21NO8/c15-4-6-20-8-10-21-9-7-19-5-3-13(18)22-14-11(16)1-2-12(14)17/h15H,1-10H2
InChIKeyKQGZCLFKXYOVGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hydroxy-PEG3-NHS (CAS 1807518-71-3): Chemical Identity and Core Functional Profile for Bioconjugation Procurement


Hydroxy-PEG3-NHS (CAS 1807518-71-3) is a linear heterobifunctional polyethylene glycol (PEG) derivative with a molecular weight of 319.31 g/mol and the formula C13H21NO8 [1]. It features a hydroxyl (-OH) group at one terminus and an N-hydroxysuccinimide (NHS) ester at the other, connected by a triethylene glycol (PEG3) spacer [1]. The NHS ester enables rapid, chemoselective conjugation to primary amines (e.g., lysine residues) under mild aqueous conditions (pH 7–9) to form stable amide bonds . The hydroxyl group remains available for subsequent derivatization or direct participation in downstream conjugation workflows [1]. The PEG3 spacer imparts aqueous solubility and reduces steric hindrance during conjugation, making this linker suitable for protein labeling, antibody-drug conjugate (ADC) intermediate assembly, PROTAC synthesis, and surface functionalization [1].

Hydroxy-PEG3-NHS: Why PEG Spacer Length and Terminal Functionality Cannot Be Substituted Arbitrarily


In bioconjugation workflows, PEG linkers are not functionally interchangeable; subtle variations in PEG chain length (e.g., PEG2 vs. PEG3 vs. PEG4) and terminal group composition profoundly alter solubility, conjugation kinetics, hydrodynamic radius, and downstream biological performance . Substituting a PEG3 spacer with a shorter PEG2 reduces aqueous solubility and may introduce steric constraints that impair efficient amine accessibility, while a longer PEG4 increases the molecular footprint, potentially altering pharmacokinetic clearance rates in ADC or PROTAC applications [1]. Furthermore, replacing the terminal hydroxyl group with a methoxy (mPEG) group eliminates the capacity for secondary derivatization and may elicit differential immunogenicity profiles . Hydroxy-PEG3-NHS occupies a precise design space where the triethylene glycol length balances solubility with minimal steric bulk, and the hydroxyl handle enables orthogonal functionalization without sacrificing the NHS ester's amine-targeting efficiency.

Hydroxy-PEG3-NHS (CAS 1807518-71-3): Quantified Differentiation Evidence Against Closest Analogs for Procurement Decisions


DMSO Solubility ≥100 mg/mL Enables Higher-Concentration Stock Solutions Compared to PEG2 and PEG4 Analogs

Hydroxy-PEG3-NHS exhibits a DMSO solubility of ≥100 mg/mL (≥313.18 mM), a critical parameter for preparing concentrated stock solutions for bioconjugation workflows . This solubility threshold exceeds typical requirements for most amine-labeling applications and provides operational flexibility when working with limited-volume reactions. In contrast, many PEG2 and PEG4 analogs demonstrate lower DMSO solubility due to altered hydrophobic/hydrophilic balance; for example, certain PEG2-NHS derivatives exhibit DMSO solubility <50 mg/mL under comparable conditions .

Solubility Bioconjugation Stock Solution Preparation

PEG3 Spacer Delivers Intermediate Hydrophilicity (LogP -3.23) Optimizing Aqueous Compatibility Without Excessive Chain Length

The calculated LogP of Hydroxy-PEG3-NHS is -3.23 [1], reflecting strong hydrophilicity attributable to the triethylene glycol backbone. This LogP value positions Hydroxy-PEG3-NHS as substantially more water-soluble than shorter PEG2 analogs (estimated LogP ~ -1.5 to -2.0) while avoiding the excessive molecular weight and potential viscosity issues associated with longer PEG4 (LogP ~ -4.0 to -5.0) or PEG8 chains. The intermediate LogP value correlates with balanced aqueous solubility and reduced non-specific hydrophobic interactions, a desirable profile for maintaining conjugate homogeneity .

Hydrophilicity PEG Spacer LogP

Terminal Hydroxyl Enables Orthogonal Derivatization Unavailable in Methoxy-Terminated mPEG-NHS Analogs

Hydroxy-PEG3-NHS contains a terminal primary hydroxyl group that remains unreacted during NHS ester-mediated amine conjugation . This hydroxyl handle can be subsequently activated (e.g., via carbonyldiimidazole, tosylation, or direct esterification) for attachment to carboxylic acids, phosphoramidites, or other electrophiles, enabling sequential, orthogonal conjugation strategies . In contrast, methoxy-PEG-NHS (mPEG-NHS) analogs bear an inert methyl ether terminus that cannot undergo further derivatization, limiting conjugation to a single step . This functional distinction makes Hydroxy-PEG3-NHS uniquely suitable for constructing heterotrifunctional assemblies or for applications requiring post-conjugation modification.

Bifunctional Linker Hydroxyl Group Derivatization

PEG3-NHS Esters Exhibit Favorable Hydrolytic Stability at Conjugation pH (7.4) with Half-Life >120 Minutes

The NHS ester moiety in PEG-NHS linkers undergoes hydrolysis in aqueous buffers, a competing reaction that reduces available reactive NHS groups for amine conjugation. Studies on PEG-NHS esters demonstrate a hydrolysis half-life exceeding 120 minutes at pH 7.4, enabling sufficient reaction time for efficient protein labeling [1]. At elevated pH (9.0), the half-life drops below 9 minutes, underscoring the importance of pH control during conjugation [1]. This stability profile is class-characteristic of PEG-NHS esters regardless of chain length, but the PEG3 spacer provides an optimal balance between solubility and minimal steric hindrance during the critical conjugation window .

NHS Ester Hydrolysis pH Stability Conjugation Kinetics

Hydroxy-PEG3-NHS Supports PROTAC Synthesis as a Validated PEG-Based Linker in Published Degrader Constructs

Hydroxy-PEG3-NHS is classified as a PEG-based PROTAC linker and has been utilized in the synthesis of PROTAC molecules, where it connects an E3 ubiquitin ligase ligand to a target protein ligand . The PEG3 spacer provides the requisite distance and conformational flexibility for ternary complex formation, a critical determinant of PROTAC efficacy [1]. While numerous PEG-NHS linkers are commercially available, the specific hydroxyl terminus of Hydroxy-PEG3-NHS offers a distinct advantage for PROTAC constructs requiring subsequent functionalization (e.g., attachment of a third moiety or fluorescent tag) without disrupting the core degrader architecture .

PROTAC Linker Targeted Protein Degradation

Commercial Availability with ≥95% HPLC Purity and Documented Storage Stability (-20°C, 3 Years) Supports Reproducible Workflows

Hydroxy-PEG3-NHS is commercially available from multiple vendors with minimum purity specifications of 95% by HPLC, with some suppliers reporting ≥98% purity . The compound is stable for at least 3 years when stored as a powder at -20°C, and for 2 years at 4°C [1]. This documented long-term stability ensures that stockpiled material remains viable for repeated use across multiple experimental campaigns, reducing the need for frequent reordering and minimizing lot-to-lot variability. In contrast, less rigorously characterized analogs may lack validated stability data, introducing uncertainty in procurement planning.

Purity Storage Stability Quality Control

Hydroxy-PEG3-NHS (CAS 1807518-71-3): High-Impact Application Scenarios Directly Supported by Differentiation Evidence


Two-Step Orthogonal Bioconjugation: Antibody-Drug Conjugate (ADC) Intermediate Assembly

Hydroxy-PEG3-NHS enables a sequential conjugation strategy where the NHS ester first reacts with lysine amines on an antibody to form a stable amide bond, while the hydroxyl group remains free for subsequent activation and attachment of a cytotoxic payload (e.g., via esterification with a carboxylic acid-containing drug) [1]. The ≥100 mg/mL DMSO solubility allows preparation of concentrated linker stock solutions, minimizing solvent carryover into the antibody solution and preserving antibody integrity . The PEG3 spacer provides sufficient distance to reduce steric interference between the antibody and the subsequently attached payload without excessively increasing the conjugate's hydrodynamic radius .

PROTAC Linker with Functional Handle for Modular Degrader Optimization

In PROTAC development, Hydroxy-PEG3-NHS serves as a central linker connecting an E3 ligase ligand to a target protein ligand . The free hydroxyl group permits post-assembly functionalization—for example, attachment of a fluorophore or affinity tag for cellular uptake or target engagement studies—without disrupting the core degrader architecture . The calculated LogP of -3.23 ensures adequate aqueous solubility during PROTAC synthesis and subsequent cellular assays, while the PEG3 length (versus shorter PEG2 or longer PEG4) provides an empirically validated balance for ternary complex formation [2].

Protein-Polymer Conjugates Requiring Secondary Modification

Hydroxy-PEG3-NHS is ideally suited for PEGylating therapeutic proteins or enzymes where the conjugated PEG chain must subsequently be modified—for instance, to attach a targeting ligand, a second polymer block, or a cleavable moiety . The hydrolysis half-life of >120 minutes at pH 7.4 provides a practical window for achieving high conjugation yields before the NHS ester degrades [3]. The documented 3-year storage stability at -20°C ensures that bulk quantities can be procured and stored for ongoing protein engineering campaigns without degradation [4].

Surface Functionalization of Nanoparticles and Biosensors with Post-Immobilization Versatility

For modifying amine-functionalized nanoparticles, biosensor surfaces, or solid supports, Hydroxy-PEG3-NHS offers a two-step functionalization pathway. The NHS ester anchors the PEG chain to surface amines, creating a hydrophilic, anti-fouling layer, while the terminal hydroxyl remains available for subsequent attachment of capture probes (e.g., aptamers, antibodies) or fluorescent reporters via established hydroxyl-activation chemistry . The intermediate PEG3 length minimizes non-specific protein adsorption while preserving the accessibility of the hydroxyl group for secondary coupling reactions [5].

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